![molecular formula C13H8ClN3O4S B2663061 1-(4-chlorophenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxylic acid 4,4-dioxide CAS No. 1774901-24-4](/img/structure/B2663061.png)

1-(4-chlorophenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxylic acid 4,4-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

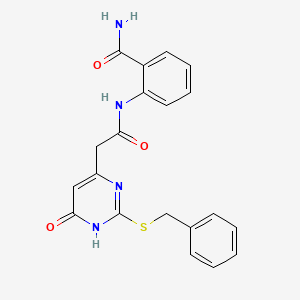

This compound is a chemical with the molecular formula C13H8ClN3O4S . It is part of the 1,3,4-thiadiazole family, which is known for its diverse pharmacological activities .

Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques. For example, 1H NMR and 13C NMR can provide information about the hydrogen and carbon environments in the molecule . High-resolution mass spectrometry (HR-MS) can confirm the molecular weight .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For instance, melting point (m.p.) can be determined using a melting point apparatus . Infrared spectroscopy (IR) can provide information about the functional groups present in the molecule .Aplicaciones Científicas De Investigación

Optoelectronic Materials

Research has shown the importance of incorporating quinazoline and pyrimidine fragments into π-extended conjugated systems for creating novel optoelectronic materials. These materials have applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Aryl(hetaryl)substituted quinazolines with π-extended conjugated systems have been found to be crucial for fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Furthermore, arylvinylsubstituted quinazolines show potential as structures for nonlinear optical materials and colorimetric pH sensors. Iridium complexes based on 2-aryl(thienyl) quinazoline or pyrimidine derivatives represent high-efficiency phosphorescent materials for OLEDs. Pyrimidine push-pull systems are also important as potential photosensitizers for dye-sensitized solar cells, with derivatives bearing phenylacridine or phenylphenoxazine fragments functioning as thermally activated delayed fluorescence emitters (Lipunova et al., 2018).

Pharmaceutical Applications

Phenothiazines, including derivatives with quinazoline or pyrimidine structures, have shown significant biological activities. These compounds exhibit antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, antimalarial, antifilarial, trypanocidal, anticonvulsant, analgesic, immunosuppressive, and multidrug resistance reversal properties. The biological activities of these compounds are attributed to their interaction with pharmacophoric substituents, multicyclic ring systems (π-π interaction, intercalation in DNA), and their lipophilic nature allowing penetration through biological membranes (Pluta et al., 2011).

Synthetic and Catalytic Applications

Heterocyclic N-oxide molecules, including those derived from quinazoline and pyrimidine, are highlighted for their potential in organic synthesis, catalysis, and drug development. These compounds have been utilized in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and medicinal applications due to their anticancer, antibacterial, and anti-inflammatory activities. The heterocyclic N-oxide motif is particularly vital for advanced chemistry and drug development investigations, demonstrating a wide range of functionalities and biological importance (Li et al., 2019).

Direcciones Futuras

Propiedades

IUPAC Name |

1-(4-chlorophenyl)-4,4-dioxopyrido[2,3-e][1,3,4]thiadiazine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClN3O4S/c14-8-3-5-9(6-4-8)17-11-10(2-1-7-15-11)22(20,21)12(16-17)13(18)19/h1-7H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAQMCFYOHOPDSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N(N=C(S2(=O)=O)C(=O)O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-phenylpropanamide](/img/structure/B2662982.png)

![4-[4-Chloro-1-(4-hydroxy-3,5-dimethylphenyl)-1-methylbutyl]-2,6-dimethylphenol](/img/structure/B2662983.png)

![2-Chloro-N-[(3-chlorophenyl)methyl]-N-(2-methyloxan-4-yl)acetamide](/img/structure/B2662984.png)

![2-[5-[(4-Methoxyphenyl)methyl]-4,6-dimethylpyrimidin-2-yl]sulfanylacetic acid](/img/structure/B2662985.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3-methoxybenzamide](/img/structure/B2662986.png)

![8-(2-(3-hydroxypropoxy)phenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2662990.png)

![1-(4-Bromophenyl)-3-[4-(sec-butyl)anilino]-1-propanone](/img/structure/B2662993.png)

![6-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((3-chlorobenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2662997.png)

![2-(2-fluorophenoxy)-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)propanamide](/img/structure/B2663000.png)